molecular formula C21H26N4O5S B2972800 Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 868219-60-7

Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No. B2972800
CAS RN: 868219-60-7
M. Wt: 446.52
InChI Key: FJCAXUANDDFVLZ-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . It is part of a series of compounds that have been synthesized and characterized for their potential neuroprotective and anti-neuroinflammatory properties . The molecular formula of this compound is C23H30N4O5S.


Synthesis Analysis

The synthesis of this compound is part of a broader study on the synthesis of triazole-pyrimidine hybrids . The exact synthesis process of this specific compound is not detailed in the available sources.

Scientific Research Applications

Pharmacological Applications

This class of compounds, including structurally related ones, has been explored for various pharmacological effects. For instance, derivatives have been synthesized and tested for their anti-inflammatory and antimicrobial activities. The synthesis of specific metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound with a similar chemical backbone, showed potential as a disease-modifying antirheumatic drug (DMARD), with one metabolite exhibiting anti-inflammatory effects in an adjuvant arthritic rat model (A. Baba et al., 1998). Additionally, antimicrobial activities of new 1,2,4-triazole derivatives were investigated, with some compounds displaying good to moderate activities against test microorganisms (H. Bektaş et al., 2007).

Synthetic Methodologies and Chemical Transformations

Significant research has been devoted to developing synthetic methodologies for these complex molecules. The convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions were explored, showcasing the versatility in creating various derivatives from a base structure (H. M. Mohamed, 2021).

Biological Activities

Research on compounds with similar structures has also focused on their antiproliferative activity, particularly in cancer research. A study on novel thiophene and thienopyrimidine derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, showed promising activity against breast and colon cancer cell lines, highlighting the potential of these compounds in anticancer strategies (M. Ghorab et al., 2013).

Mechanism of Action

The mechanism of action of this compound is thought to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound, along with others in its series, has shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-4-30-20(27)13-7-9-24(10-8-13)17(14-5-6-15(28-2)16(11-14)29-3)18-19(26)25-21(31-18)22-12-23-25/h5-6,11-13,17,26H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCAXUANDDFVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

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